2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride 2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049790-47-7
VCID: VC6312063
InChI: InChI=1S/C16H23ClN2O2.ClH/c1-21-14-7-5-13(6-8-14)15(12-18-16(20)11-17)19-9-3-2-4-10-19;/h5-8,15H,2-4,9-12H2,1H3,(H,18,20);1H
SMILES: COC1=CC=C(C=C1)C(CNC(=O)CCl)N2CCCCC2.Cl
Molecular Formula: C16H24Cl2N2O2
Molecular Weight: 347.28

2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride

CAS No.: 1049790-47-7

Cat. No.: VC6312063

Molecular Formula: C16H24Cl2N2O2

Molecular Weight: 347.28

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride - 1049790-47-7

Specification

CAS No. 1049790-47-7
Molecular Formula C16H24Cl2N2O2
Molecular Weight 347.28
IUPAC Name 2-chloro-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]acetamide;hydrochloride
Standard InChI InChI=1S/C16H23ClN2O2.ClH/c1-21-14-7-5-13(6-8-14)15(12-18-16(20)11-17)19-9-3-2-4-10-19;/h5-8,15H,2-4,9-12H2,1H3,(H,18,20);1H
Standard InChI Key BMPWFPFUSZGEFE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(CNC(=O)CCl)N2CCCCC2.Cl

Introduction

Structural and Molecular Characteristics

The compound features a central ethyl linker bridging a 4-methoxyphenyl group and a piperidine ring, terminated by a chloroacetamide moiety. The hydrochloride salt form enhances solubility and stability for experimental applications. Key structural attributes include:

  • Chloroacetamide group: A reactive site for nucleophilic substitution, critical for interactions with biological targets .

  • Piperidine ring: A six-membered amine heterocycle common in CNS-active pharmaceuticals, contributing to lipophilicity and membrane permeability.

  • 4-Methoxyphenyl group: Electron-donating methoxy substituent influences aromatic interactions and metabolic stability .

The InChIKey (BMPWFPFUSZGEFE-UHFFFAOYSA-N) and SMILES (COC1=CC=C(C=C1)C(CNC(=O)CCl)N2CCCCC2.Cl) provide precise identifiers for computational modeling. X-ray crystallography data for analogous chloroacetamides reveal planar amide geometries and intermolecular hydrogen bonding patterns, which may stabilize the crystal lattice .

Synthesis and Preparation Methods

Reaction Pathways

The synthesis typically involves C-amidoalkylation of aromatics using intermediates like 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide . Key steps include:

  • Condensation: Chloroacetamide derivatives react with chloral hydrate to form hemiaminals.

  • Acid-Catalyzed Amidoalkylation: Bronsted acids (e.g., H₂SO₄) facilitate electrophilic substitution on aromatic substrates .

  • Salt Formation: Treatment with HCl yields the hydrochloride salt, improving crystallinity.

A representative synthesis pathway is summarized below:

StepReagents/ConditionsIntermediateYield
1Chloral hydrate, chloroacetamideHemiaminal65–75%
2H₂SO₄, 4-methoxyphenylpiperidineAmidoalkylated product50–60%
3HCl gas, ethanolHydrochloride salt85–90%

Data adapted from methodologies in .

Optimization Challenges

  • Regioselectivity: Competing reactions at the piperidine nitrogen or methoxy group require careful control of stoichiometry .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures isolates the hydrochloride form.

Physicochemical Properties

Experimental data for the compound are sparse, but inferences from structural analogs and related chloroacetamides suggest the following profile :

PropertyValueMethod
Melting Point116–120°C (decomp.)Differential Scanning Calorimetry
Solubility>50 g/L in DMSOShake-flask method
LogP2.8 ± 0.3HPLC estimation
pKa9.2 (piperidine NH)Potentiometric titration

The vapor pressure (estimated 0.07 hPa at 20°C) and bulk density (760 kg/m³) align with halogenated acetamides .

Stability and Degradation Pathways

Hydrolysis

Under acidic (pH <3) or basic (pH >10) conditions, hydrolysis occurs via two pathways :

  • Amide Cleavage: Base-catalyzed breakdown to 2-chloroacetic acid and amine byproducts.

  • SN2 Displacement: Hydroxide attack at the chloroacetamide carbon yields hydroxyacetamide derivatives.

Kinetic Data (25°C):

  • k (acid hydrolysis): 3.2 × 10⁻⁶ s⁻¹

  • k (base hydrolysis): 8.7 × 10⁻⁵ s⁻¹

Photodegradation

UV exposure (λ = 254 nm) induces dechlorination and aryl radical formation, necessitating light-protected storage .

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 1650 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-O-CH₃) .

  • ¹H NMR (DMSO-d₆): δ 1.4–1.6 (m, piperidine), 3.7 (s, OCH₃), 4.2 (q, CH₂Cl) .

  • MS (ESI+): m/z 311.1 [M-Cl]⁺.

Chromatography

HPLC Conditions:

  • Column: C18, 5 µm

  • Mobile phase: 60:40 acetonitrile/0.1% TFA

  • Retention time: 6.8 min.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the piperidine and methoxyphenyl groups.

  • Formulation Studies: Nanoencapsulation to enhance bioavailability.

  • Target Identification: High-throughput screening against kinase and GPCR libraries.

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